molecular formula C11H14N2O2 B13206863 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B13206863
M. Wt: 206.24 g/mol
InChI Key: NLMKVFNLQGZTEQ-UHFFFAOYSA-N
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Description

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one ( 1492352-41-6) is a chemical compound with the molecular formula C 11 H 14 N 2 O 2 and a molecular weight of 206.24 g/mol . Its structure is based on the 3,4-dihydro-2H-1,4-benzoxazin-3-one scaffold, featuring a propyl group at the 2-position and an amino substituent at the 5-position of the benz ring . This specific substitution pattern makes it a valuable intermediate for researchers working with benzoxazinone derivatives. Compounds within this class are of significant interest in medicinal and organic chemistry due to their diverse biological activities. Researchers utilize this high-purity compound exclusively for laboratory research to explore its potential applications and properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-amino-2-propyl-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C11H14N2O2/c1-2-4-9-11(14)13-10-7(12)5-3-6-8(10)15-9/h3,5-6,9H,2,4,12H2,1H3,(H,13,14)

InChI Key

NLMKVFNLQGZTEQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC2=C(C=CC=C2O1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves the reaction of 2-aminophenol with appropriate alkylating agents. One common method includes the reaction of 2-aminophenol with alpha-bromo-gamma-butyrolactone in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature . This reaction yields the desired benzoxazinone derivative after subsequent reduction steps.

Industrial Production Methods

Industrial production of benzoxazine derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the final product may involve crystallization, distillation, or chromatographic techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the benzoxazinone ring to its dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can result in a wide range of functionalized benzoxazine derivatives.

Scientific Research Applications

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Explored for its anti-inflammatory, analgesic, and neuroprotective properties.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its thermal stability and mechanical properties.

Mechanism of Action

The mechanism of action of 5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Its neuroprotective effects could be related to the modulation of neurotransmitter receptors and the reduction of oxidative stress .

Comparison with Similar Compounds

Structural Analogues within the Benzoxazine Family

5-(Aminomethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one hydrochloride
  • Structure: Features an aminomethyl group at position 5 instead of a propyl-amino combination.
  • Activity: Not directly tested for topoisomerase inhibition but serves as a precursor for further modifications.
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
  • Structure: Contains a trifluoromethyl group at position 6 and an amino group at position 6.
  • Properties : The electron-withdrawing CF3 group enhances metabolic stability and may influence pharmacokinetics .
  • Activity : Demonstrated cytotoxic effects in preliminary screens, though specific targets remain uncharacterized .
Fluoro-Substituted Derivatives
  • Examples: 5-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS 1221502-66-4) and 6-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one (CAS 398-63-0).
  • Properties : Fluorine atoms increase lipophilicity and membrane permeability.
  • Activity : Fluorine at position 6 (as in 6-Fluoro derivative) showed moderate topoisomerase inhibition, while position 5 substitution reduced activity, highlighting positional sensitivity .

Heterocyclic Analogues with Modified Cores

3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-Dioxides
  • Structure : Replaces oxygen with sulfur in the heterocycle, forming a dithiazepine ring.
  • Properties : Sulfur atoms increase ring flexibility and electron density.
Naphtho[1,2-e][1,3]oxazine Derivatives
  • Structure: Fused naphthoquinone-oxazine systems.
  • Properties : Extended aromaticity enhances intercalation with DNA.
  • Activity : Demonstrated dual anticancer and anti-inflammatory effects, suggesting broader therapeutic utility compared to simpler benzoxazines .

Glycosylated Derivatives

5-Chloro-2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one β-D-glucopyranoside
  • Structure: Glycosylation at position 2 with a β-D-glucopyranosyl group.
  • Activity : Glycosylation reduced topoisomerase inhibition but enhanced bioavailability in preclinical models .

Table 1: Comparative Analysis of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Benzoxazinone 2-propyl, 5-amino Potent topoisomerase I inhibition
8-Amino-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzoxazin-3-one Benzoxazinone 6-CF3, 8-amino Cytotoxic (mechanism undefined)
5-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one Benzoxazinone 5-F Reduced topoisomerase inhibition
Benzo[f]dithiazepin-3-one 1,1-dioxide Dithiazepinone S-atoms, 1,1-dioxide Anticancer (thiol pathway)
β-D-Glucopyranoside derivative Glycosylated benzoxazinone 2-glucosyl, 5-Cl, 7-OCH3 Enhanced bioavailability

Biological Activity

5-Amino-2-propyl-3,4-dihydro-2H-1,4-benzoxazin-3-one, known for its diverse biological activities, is a compound of significant interest in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and reviews.

  • Chemical Formula: C₁₁H₁₄N₂O₂
  • Molecular Weight: 206.24 g/mol
  • CAS Number: 1492352-41-6
  • Appearance: White to light brown powder
  • Melting Point: 235–241 °C

Biological Activities

The compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzoxazine derivatives, including this compound. For instance, research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival .

Neuropharmacological Effects

The compound has been identified as a 5-HT(1A) receptor antagonist , which plays a role in mood regulation and anxiety. This antagonistic activity suggests potential applications in treating anxiety disorders and depression by modulating serotonin levels in the brain . Additionally, its ability to inhibit serotonin reuptake positions it as a candidate for further development in neuropharmacology.

Antimicrobial Properties

Benzoxazine derivatives are also noted for their antimicrobial activities. Research has shown that these compounds can exhibit significant antibacterial and antifungal effects against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Antioxidant and Anti-inflammatory Effects

The antioxidant properties of this compound contribute to its potential therapeutic applications in conditions characterized by oxidative stress. Furthermore, studies suggest that these compounds may possess anti-inflammatory properties, making them relevant in the treatment of chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Anticancer Evaluation :
    • A study reported that benzoxazine derivatives demonstrated cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating potent activity .
  • Neuropharmacological Assessment :
    • In vivo studies showed that administration of the compound resulted in reduced anxiety-like behavior in animal models, supporting its potential use as an anxiolytic agent .
  • Antimicrobial Testing :
    • Laboratory tests revealed that the compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents .

Summary Table of Biological Activities

Biological ActivityMechanism/EffectReferences
AnticancerInduces apoptosis; inhibits tumor growth ,
Neuropharmacological5-HT(1A) receptor antagonist; serotonin modulation
AntimicrobialDisrupts microbial membranes; inhibits metabolism ,
AntioxidantReduces oxidative stress ,
Anti-inflammatoryModulates inflammatory pathways ,

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